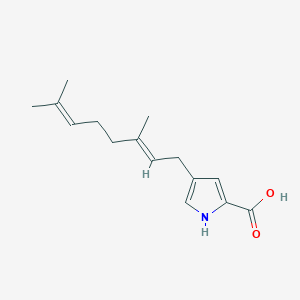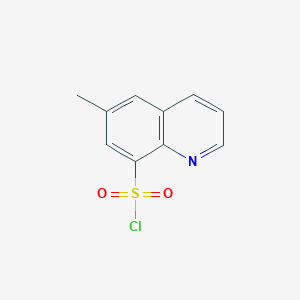
(R)-2-(((2R,3R,4R,5R)-2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylmuramic Acid is an organic compound with the chemical formula C₁₁H₁₉NO₈. It is a monomer of peptidoglycan, a crucial component of most bacterial cell walls. The compound is built from alternating units of N-acetylglucosamine and N-acetylmuramic acid, cross-linked by oligopeptides at the lactic acid residue of N-acetylmuramic acid . This compound plays a significant role in the structural integrity and shape of bacterial cells.
Wissenschaftliche Forschungsanwendungen
N-Acetylmuraminsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese von komplexen Kohlenhydraten und Glykoproteinen verwendet.
Biologie: Die Verbindung ist unerlässlich für die Untersuchung der Synthese und Struktur der bakteriellen Zellwand.
5. Wirkmechanismus
N-Acetylmuraminsäure entfaltet ihre Wirkung, indem sie ein wichtiger Bestandteil der bakteriellen Zellwand ist. Sie bildet einen Teil des Peptidoglycan-Polymers, das den Bakterienzellen strukturelle Integrität verleiht. Die Verbindung ist über β-1,4-glykosidische Bindungen mit N-Acetylglucosamin verbunden, und der Lactoyl-Anteil der N-Acetylmuraminsäure ist kovalent an Peptidstämme gebunden . Diese Struktur ist essentiell für die Aufrechterhaltung der Form und Steifigkeit von Bakterienzellen, was sie zu einem Ziel für Antibiotika macht, die die Zellwandsynthese stören.
Ähnliche Verbindungen:
N-Acetylglucosamin: Ein weiteres Monomer von Peptidoglycan, strukturell ähnlich, aber ohne den Milchsäureanteil.
Muraminsäure: Ähnlich wie N-Acetylmuraminsäure, aber ohne die Acetylgruppe.
Glucosamin: Ein Vorläufer bei der Biosynthese von N-Acetylmuraminsäure, es fehlen die Acetyl- und Milchsäuregruppen.
Einzigartigkeit: N-Acetylmuraminsäure ist einzigartig aufgrund ihrer Rolle bei der Bildung des Peptidoglycan-Polymers, das für die Integrität der bakteriellen Zellwand unerlässlich ist. Ihre Anwesenheit ermöglicht die Vernetzung von Peptidketten, die die notwendige Festigkeit und Steifigkeit für Bakterienzellwände liefert .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Acetylmuramic Acid is synthesized through the addition of phosphoenolpyruvate to N-acetylglucosamine. This reaction occurs exclusively in the cell cytoplasm . The synthetic route involves the formation of an ether bond between the lactic acid moiety and N-acetylglucosamine.
Industrial Production Methods: Industrial production of N-Acetylmuramic Acid typically involves microbial fermentation processes. Specific bacterial strains are cultured under controlled conditions to produce peptidoglycan, from which N-Acetylmuramic Acid is extracted and purified. The process may involve enzymatic hydrolysis to break down the peptidoglycan into its monomeric components.
Types of Reactions:
Oxidation: N-Acetylmuramic Acid can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction of N-Acetylmuramic Acid can occur at the carbonyl group, converting it into an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups attached to the carbon atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives of N-Acetylmuramic Acid.
Wirkmechanismus
N-Acetylmuramic Acid exerts its effects by being a critical component of the bacterial cell wall. It forms part of the peptidoglycan polymer, which provides structural integrity to bacterial cells. The compound is linked to N-acetylglucosamine through β-1,4-glycosidic bonds, and the lactoyl moiety of N-Acetylmuramic Acid is covalently attached to peptide stems . This structure is essential for maintaining the shape and rigidity of bacterial cells, making it a target for antibiotics that disrupt cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
N-Acetylglucosamine: Another monomer of peptidoglycan, it is structurally similar but lacks the lactic acid moiety.
Muramic Acid: Similar to N-Acetylmuramic Acid but without the acetyl group.
Glucosamine: A precursor in the biosynthesis of N-Acetylmuramic Acid, it lacks the acetyl and lactic acid groups.
Uniqueness: N-Acetylmuramic Acid is unique due to its role in forming the peptidoglycan polymer, which is essential for bacterial cell wall integrity. Its presence allows for the cross-linking of peptide chains, providing the necessary strength and rigidity to bacterial cell walls .
Eigenschaften
CAS-Nummer |
10597-89-4 |
|---|---|
Molekularformel |
C11H19NO8 |
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11?/m1/s1 |
InChI-Schlüssel |
MNLRQHMNZILYPY-MKFCKLDKSA-N |
SMILES |
CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
Isomerische SMILES |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |
Kanonische SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Key on ui other cas no. |
10597-89-4 |
Synonyme |
2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer 4-O-NAcMur acetylmuramic acid N-acetylisomuramic acid N-acetylmuramic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine](/img/structure/B122775.png)











